Technical Guide: Physical Properties of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
Technical Guide: Physical Properties of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 2,6-diaminohexanoate dihydrochloride, a derivative of D-lysine, is a chiral compound of interest in various research and development applications, including peptide synthesis and drug delivery. As with any specialized chemical entity, a thorough understanding of its physical properties is paramount for its effective application, formulation, and characterization. This technical guide provides a consolidated overview of the known physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, supported by generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of (R)-Methyl 2,6-diaminohexanoate dihydrochloride are fundamental to its handling, storage, and use in experimental settings. The compound typically presents as a white powder.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
| Property | Value | CAS Number |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | 67396-08-1 |
| Molecular Weight | 233.14 g/mol | |
| Melting Point | 205 °C | |
| Specific Optical Rotation | -17° (c=5, H₂O) | |
| Appearance | White powder | |
| Solubility | Soluble in water | |
| Purity | Typically ≥ 97% |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of amino acid ester dihydrochlorides like (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
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A small, finely powdered sample of the substance is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For highly pure substances, this range is typically narrow.
Optical Rotation Measurement
Optical rotation is a crucial property for chiral molecules, confirming the stereochemical identity. The standard procedure is outlined in USP General Chapter <781>.[2][3]
Methodology:
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A solution of the compound is prepared at a specified concentration (e.g., 5 g/100 mL in water).[2]
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The temperature of the solution is maintained at a constant, specified value (e.g., 25°C).[3]
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A polarimeter is calibrated using a blank solvent.
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The optical rotation of the sample solution is measured at a specific wavelength, typically 589 nm (the sodium D-line).[3]
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The specific rotation is calculated from the observed rotation, taking into account the concentration and the path length of the polarimeter cell.[3]
Solubility Determination
Assessing the solubility of a compound in various solvents is essential for its application in solution-based assays and formulations.
Methodology for Qualitative and Semi-Quantitative Determination:
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A known volume of the solvent (e.g., water) is placed in a container at a controlled temperature.
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A small, pre-weighed amount of the solute is added to the solvent.
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The mixture is agitated (e.g., stirred or shaken) until the solid is completely dissolved.
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Steps 2 and 3 are repeated until a saturated solution is formed, where no more solute dissolves.
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The total amount of dissolved solute is recorded to express solubility, often in terms of g/100 mL.
Logical Workflow for Characterization
Due to the absence of specific signaling pathway data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the public domain, a logical workflow for the physical and chemical characterization of such a novel amino acid derivative is presented below. This workflow outlines the typical sequence of analysis a researcher would follow.
Caption: Characterization workflow for a novel amino acid derivative.
Conclusion
This technical guide provides a summary of the currently available physical property data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride. While specific experimental details for this compound are not extensively published, the generalized protocols provided herein are standard and widely applicable for the characterization of similar amino acid derivatives. The presented workflow offers a logical framework for the systematic analysis of such compounds in a research and development setting.
